molecular formula C19H21NO4 B075221 Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate CAS No. 1539-44-2

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Cat. No. B075221
CAS RN: 1539-44-2
M. Wt: 327.4 g/mol
InChI Key: VQDKSJMDSZZJER-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound that has been studied for its various properties and reactions. It has been synthesized and analyzed in different studies, focusing on its molecular structure, chemical properties, and potential applications.

Synthesis Analysis

The synthesis of this compound involves multiple steps. Initially, it is prepared through a Hantzsch reaction, involving benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate, followed by refluxing in methanol. This yields diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Subsequently, this intermediate undergoes aromatization under refluxing conditions with ferric chloride hexahydrate to form Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Li Gong-chun, 2013).

Molecular Structure Analysis

The molecular structure of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been characterized using various techniques, including X-ray crystallography. Studies have analyzed its crystalline structure and the arrangement of its molecular constituents, providing insights into its conformation and bonding patterns (McKenna et al., 1988).

Scientific Research Applications

Synthesis and Characterization

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is synthesized as an intermediate in the preparation of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid via the Hantzsch reaction. This compound's synthesis involves multiple stages including refluxing with benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate, followed by aromatization and hydrolyzation processes. The final yield of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid reaches 62.7% through this method, demonstrating a significant step in organic synthesis and chemical characterization (Li, 2013).

Structural Analysis and Crystallography

The structural properties of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate derivatives have been extensively studied. For example, compounds with methoxy substitutions show unique hydrogen-bonding networks, contributing to the understanding of molecular interactions and crystal packing in such compounds. This provides valuable insights into the design and synthesis of new materials with desired properties (Metcalf & Holt, 2000).

Exploration of Biological Effects

Researchers have explored the biological effects of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate derivatives. Specifically, certain derivatives are synthesized and evaluated for their potential as chemotherapeutic agents. The induction of apoptosis in human colon cancer cells by these derivatives highlights their potential application in cancer treatment, showcasing the versatility of this compound in medicinal chemistry (Ahn et al., 2018).

Chemical Modifications and Antimicrobial Studies

The versatility of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is further demonstrated through chemical modifications to synthesize new derivatives with potential antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of diethyl 1,4-dihydro-2,6-dimethyl-4-pyrazolylpyridine-3,5-dicarboxylates reveal a broad scope for structural variations and biological applications, expanding the chemical and biological relevance of the parent compound (Prakash et al., 2011).

Safety And Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKSJMDSZZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348071
Record name Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

CAS RN

1539-44-2
Record name 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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